(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional groups, which are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the context of Suzuki-Miyaura cross-coupling reactions, this involves the transfer of an organic group from boron to palladium . This reaction is facilitated by the relatively stable and environmentally benign nature of organoboron reagents .
Biochemical Pathways
The biochemical pathways affected by 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid are primarily related to the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of other reagents, the reaction temperature, and the pH of the reaction medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method involves the use of a Grignard reagent, which is prepared by reacting an aryl halide with magnesium in anhydrous ether. This Grignard reagent is then reacted with trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s methoxy and methoxycarbonyl groups enhance its solubility and stability, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(4,5-dimethoxy-2-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMPXWFMDIKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)OC)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585982 | |
Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-49-8 | |
Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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